molecular formula C13H15NO2S2 B2547911 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 2034569-97-4

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2547911
CAS No.: 2034569-97-4
M. Wt: 281.39
InChI Key: PJOGNJFGKKLVKI-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H15NO2S2 and its molecular weight is 281.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A variety of thiophene-based compounds have been synthesized, demonstrating significant biological activities. For instance, novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes have shown antibacterial and antifungal activities against pathogenic strains such as Listeria monocytogenes, Staphylococcus aureus, and Candida albicans, with some compounds displaying activity comparable to standard antibiotics and antifungals (Altundas, Sarı, Çolak, & Öğütcü, 2010). Similarly, ethyl (4-substituted phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized, characterized, and evaluated for their antimicrobial activities, providing insight into their potential pharmaceutical applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Organocatalyzed Reactions

The use of organocatalysis in synthesizing thiophene derivatives highlights innovative approaches in chemical synthesis. A notable example includes a facile four-component Gewald reaction under organocatalyzed aqueous conditions leading to efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).

Antimicrobial and Antifungal Evaluation

Further exploration into the antimicrobial and antifungal properties of thiophene derivatives has been conducted, revealing a broad spectrum of activity. This includes studies on butenamides and other thiophene-based compounds with potential applications in addressing microbial resistance (Axton et al., 1992), (Desai, Dodiya, & Shihora, 2011).

Nonlinear Optical Limiting

The development of thiophene dyes for enhanced nonlinear optical limiting presents a significant advancement in optoelectronic devices. These compounds have shown promising results in protecting human eyes and optical sensors, as well as in stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Intramolecular Cyclization and Functionalization

Research into the chemistry of thiophene compounds has also focused on their intramolecular cyclization and functionalization, offering new pathways for synthesizing complex molecules with potential pharmaceutical and electronic applications. For example, the synthesis and characterization of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have been explored for their antibacterial and antimycobacterial activity (Goněc et al., 2015), while 3,4-Ethylenedioxythiophene functionalized with tetrathiafulvalene highlights the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores (Zhang et al., 2014).

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-9(15)12-3-2-11(18-12)4-6-14-13(16)10-5-7-17-8-10/h2-3,5,7-9,15H,4,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOGNJFGKKLVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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